molecular formula C17H21NO2 B12647073 Benzylphenethylammonium acetate CAS No. 83846-89-3

Benzylphenethylammonium acetate

Cat. No.: B12647073
CAS No.: 83846-89-3
M. Wt: 271.35 g/mol
InChI Key: WKBWPPFAWKAKOI-UHFFFAOYSA-N
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Description

Properties

CAS No.

83846-89-3

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

acetic acid;N-benzyl-2-phenylethanamine

InChI

InChI=1S/C15H17N.C2H4O2/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;1-2(3)4/h1-10,16H,11-13H2;1H3,(H,3,4)

InChI Key

WKBWPPFAWKAKOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CCNCC2=CC=CC=C2

Related CAS

94094-72-1
83846-89-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzylphenethylammonium acetate typically involves the reaction of benzylphenethylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to improve yield and reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes precise control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Benzylphenethylammonium acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Scientific Research Applications

Benzylphenethylammonium acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of benzylphenethylammonium acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzeneethanamine, N-(phenylmethyl)-, acetate (1:1)
  • CAS No.: 83846-89-3
  • EC No.: 281-069-6
  • Formula: The compound is a tertiary ammonium salt formed by protonating N-benzylphenethylamine (C₁₅H₁₇N) with acetic acid, resulting in the formula [C₁₅H₁₈N]⁺·[C₂H₃O₂]⁻ (C₁₇H₂₁NO₂) .

Safety: Limited hazard data are available, but it is classified for research use with precautions to avoid inhalation or skin contact .

Structural Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Substituents Counterion Molecular Weight (g/mol) CAS No.
Benzylphenethylammonium acetate Benzyl, phenethyl, H⁺ (tertiary) Acetate ~271 (calculated) 83846-89-3
Benzyltrimethylammonium acetate Benzyl, three methyl (quaternary) Acetate 209.29 16969-11-2
Benzyltributylammonium bromide Benzyl, three butyl (quaternary) Bromide 434.49 25316-59-0
Benzyldiethyl[...]ammonium acetate* Benzyl, diethyl, phenoxyethyl, tetramethylbutyl Acetate 455.67 83833-10-7

*Full name: Benzyldiethyl[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl]ammonium acetate .

Key Differences :

  • Quaternary vs. Tertiary : Benzyltrimethylammonium and benzyltributylammonium are quaternary salts, while benzylphenethylammonium is a tertiary ammonium salt, affecting solubility and reactivity .
  • Substituent Bulk: Bulky groups (e.g., phenoxyethyl in ) reduce solubility in polar solvents but enhance lipid compatibility .

Table 2: Physicochemical Properties

Compound Physical State Solubility (Polar Solvents) Stability
This compound Likely solid Moderate Stable at RT
Benzyltrimethylammonium acetate Clear liquid High Hygroscopic
Benzyldiethyl[...]ammonium acetate Solid Low (lipophilic) Heat-sensitive

Counterion Impact : Acetate salts (e.g., benzyltrimethylammonium acetate) exhibit higher solubility in polar solvents compared to bromide analogs .

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